Product packaging for 6-Hydroxy-1-methylpyridin-2-one(Cat. No.:)

6-Hydroxy-1-methylpyridin-2-one

Cat. No.: B13907739
M. Wt: 125.13 g/mol
InChI Key: CVAZDCDOEJRQCX-UHFFFAOYSA-N
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Description

6-Hydroxy-1-methylpyridin-2-one (CAS 63487-00-3) is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . This pyridin-2-one derivative serves as a versatile building block in medicinal chemistry and pharmaceutical research. Compounds based on the 6-methylpyridin-2-one scaffold are of significant research interest due to their diverse biological activities. Recent studies highlight the role of such derivatives as positive allosteric modulators of GluN2A-containing NMDA receptors, which are relevant for investigating cognitive function and potential therapeutic interventions for cognitive impairment . Furthermore, pyridin-2-one hybrids are extensively investigated in other therapeutic areas. For instance, research into pyridin-2(1H)-one derivatives has demonstrated their potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase, showcasing their value in antiviral drug discovery . The structural motif is also found in other bioactive molecules, including pralidoxime, which is used as an antidote in organophosphate poisoning . This chemical is provided strictly for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment, adhering to all standard laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO2 B13907739 6-Hydroxy-1-methylpyridin-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

6-hydroxy-1-methylpyridin-2-one

InChI

InChI=1S/C6H7NO2/c1-7-5(8)3-2-4-6(7)9/h2-4,8H,1H3

InChI Key

CVAZDCDOEJRQCX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=CC=C1O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation Studies of 6 Hydroxy 1 Methylpyridin 2 One

Vibrational Spectroscopy Analysis (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is a powerful tool for identifying the functional groups and probing the bonding characteristics of molecules.

The FT-IR and FT-Raman spectra of 6-hydroxy-1-methylpyridin-2-one are characterized by vibrations corresponding to its key functional groups. The pyridinone ring system gives rise to a series of characteristic bands. The C=C and C=N stretching vibrations of the pyridine (B92270) ring are typically observed in the 1640-1560 cm⁻¹ region. Protonation of the pyridine nitrogen to form a pyridinium (B92312) salt can shift these bands. researchgate.net The ring breathing mode for a pyridine derivative is expected around 1022 cm⁻¹ in the IR spectrum and 1020 cm⁻¹ in the Raman spectrum. researchgate.net

The most prominent features in the spectrum are associated with the carbonyl (C=O) group, the hydroxyl (O-H) group, and the N-methyl group. The C=O stretching vibration in pyridin-2-one derivatives is typically a strong band found in the region of 1640-1680 cm⁻¹. For the related compound 4-hydroxy-6-methylpyridin-2(1H)-one, a strong absorption is seen at 1640 cm⁻¹. researchgate.net The O-H stretching vibration appears as a broad band, usually in the range of 3300-2500 cm⁻¹, with its exact position and shape being highly sensitive to hydrogen bonding.

The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, typically in the 3020-3090 cm⁻¹ range. researchgate.net The aliphatic C-H stretching vibrations of the N-methyl group are expected just below 3000 cm⁻¹. Other important vibrations include the in-plane and out-of-plane bending modes of the C-H and O-H groups.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Notes
Carbonyl C=O Stretch 1640 - 1680 Strong intensity in IR. researchgate.net
Hydroxyl O-H Stretch 3300 - 2500 Broad band, sensitive to H-bonding.
Pyridinone Ring C=C, C=N Stretch 1640 - 1560 Multiple bands expected. researchgate.net
Pyridinone Ring Ring Breathing ~1020
Aromatic C-H C-H Stretch 3100 - 3000
Methyl Group C-H Stretch 3000 - 2850

The compound this compound can theoretically exist in tautomeric forms, primarily the pyridone (keto) form and the hydroxypyridine (enol) form. Infrared spectroscopy is a key technique for distinguishing between these tautomers. The keto form is characterized by a strong C=O stretching absorption (around 1640-1680 cm⁻¹) and the absence of a distinct O-H phenolic stretch, though an enolic O-H stretch can sometimes be observed. The enol form (2,6-dihydroxypyridine derivative) would lack the C=O stretch and instead show a characteristic phenolic O-H stretching vibration.

Studies on the parent compound, 2-hydroxypyridine (B17775), show that the tautomeric equilibrium is highly dependent on the environment. acs.orgwikipedia.org In non-polar solvents and the gas phase, the hydroxy tautomer is significant, while in polar solvents and the solid state, the pyridone (keto) form strongly predominates due to intermolecular hydrogen bonding. wikipedia.orgrsc.org For this compound, the presence of the N-methyl group prevents the N-H...O=C hydrogen bonding typical of unsubstituted 2-pyridones, but the 6-hydroxy group can still participate in hydrogen bonding. The solid-state FT-IR spectrum is expected to be dominated by the keto tautomer, as indicated by a strong C=O absorption band. rsc.org

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, connectivity, and chemical environment of atoms.

The ¹H and ¹³C NMR spectra of this compound can be predicted based on data from analogous structures like 1-methyl-2-pyridone (B167067) and substituted hydroxypyridinones. researchgate.netchemicalbook.com

In the ¹H NMR spectrum, the N-methyl protons would appear as a singlet, typically around 3.5-3.6 ppm. chemicalbook.com The protons on the pyridinone ring are expected in the aromatic/vinylic region. For 1-methyl-2-pyridone, the ring protons appear between 6.1 and 7.4 ppm. chemicalbook.com The protons at positions 3 and 5 of this compound would likely appear as doublets, with the proton at position 4 appearing as a triplet (or more complex multiplet depending on coupling). The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

In the ¹³C NMR spectrum, the carbonyl carbon (C2) is the most downfield signal, expected around 164-168 ppm. researchgate.net The carbon bearing the hydroxyl group (C6) would also be significantly downfield. The N-methyl carbon signal is expected in the aliphatic region, around 40-45 ppm. The remaining ring carbons (C3, C4, C5) would have chemical shifts in the range of 95-145 ppm. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃ ~3.5 ~42
3 ~6.2 ~98
4 ~7.3 ~140
5 ~6.5 ~110
6-OH Variable (broad singlet) -
C2 (C=O) - ~165
C6 (C-OH) - ~160

Note: These are approximate values based on related compounds and are subject to solvent and experimental conditions. researchgate.netchemicalbook.comlibretexts.org

Dynamic NMR (DNMR) spectroscopy is used to study time-dependent phenomena such as conformational changes or restricted rotation. nih.govresearchgate.net For this compound, potential dynamic processes are limited as the ring is planar and the methyl group rotation is typically fast on the NMR timescale at room temperature.

However, DNMR could be employed to study the kinetics of proton exchange of the hydroxyl group with the solvent or other exchangeable protons. Furthermore, if the molecule were to form specific, stable hydrogen-bonded dimers or aggregates in solution, variable-temperature NMR might reveal information about the equilibrium between monomeric and aggregated species. Studies on related pyridoxine (B80251) derivatives have used DNMR to investigate the conformational exchange in attached rings and the energy barriers to rotation of substituents. nih.govnih.gov While no specific dynamic processes are expected to be slow enough to be observed for the core structure of this compound under standard conditions, such studies could be relevant if the molecule is further substituted or placed in a complex environment.

Ultraviolet-Visible and Photoluminescence Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorptions arising from π→π* and n→π* transitions associated with the conjugated pyridinone system. Pyridone derivatives typically exhibit strong absorption bands in the UV region. rsc.org For instance, milrinone, which contains a 2-pyridone core, shows distinct spectroscopic features corresponding to its tautomers. nih.gov The absorption maxima are sensitive to solvent polarity and pH, reflecting changes in the electronic structure and tautomeric equilibrium.

Photoluminescence spectroscopy provides information about the molecule's behavior after electronic excitation. Many pyridine derivatives are known to be fluorescent. nih.govnih.gov Upon excitation at an appropriate wavelength (corresponding to a UV-Vis absorption band), this compound may exhibit fluorescence. The emission wavelength, quantum yield, and excited-state lifetime would be characteristic of its electronic structure. nih.gov The photophysical properties are generally dominated by the pyridine core, and studies on substituted terpyridines have shown strong photoluminescent bands in the blue to green region of the spectrum (420-525 nm). doi.org The fluorescence properties can be influenced by factors such as aggregation, solvent, and temperature.

Electronic Transitions and Absorption Profiles

The electronic behavior of this compound is characterized by its distinct absorption of electromagnetic radiation in the ultraviolet-visible (UV-Vis) range. These absorptions correspond to the promotion of electrons from lower energy molecular orbitals to higher energy ones.

Detailed spectroscopic analysis in various solvents allows for the quantitative determination of its tautomeric forms in solution. Studies have revealed that the UV-Vis spectrum of this compound exhibits a characteristic absorption maximum (λmax) at 342 nm. researchgate.net This absorption is attributed to the π → π* electronic transitions within the conjugated pyridinone ring system. The position and intensity of this band can be influenced by the solvent environment, reflecting the compound's ground-state stabilization and electronic distribution. The photophysical properties of related pyridinone derivatives are often dictated by the nature of their electronic transitions, which can include both π → π* and n → π* transitions, as well as intramolecular charge-transfer (ILCT) states, particularly when donor and acceptor groups are present on the heterocyclic core. uj.edu.plmdpi.com

Fluorescence and Luminescence Properties of this compound Derivatives

While the parent compound's fluorescence is not extensively documented, the luminescence properties of pyridinone derivatives have been a subject of significant research, revealing a rich photophysical landscape. The emission characteristics of these derivatives are highly sensitive to their molecular structure, including the nature and position of substituents, and the surrounding environment. nih.gov

For instance, certain cycloplatinated(II) complexes incorporating a 2-vinylpyridine (B74390) ligand, a structural relative, display luminescence in the yellow-orange region of the spectrum at room temperature. mdpi.com These emissions are often structured, suggesting they originate from a mixed state involving both ligand-centered (³ILCT) and metal-to-ligand charge transfer (³MLCT) transitions. mdpi.com The quantum efficiency of these emissions can be enhanced at lower temperatures, such as 77 K, due to the increased rigidity of the molecular structure, which minimizes non-radiative decay pathways. mdpi.com

Furthermore, the fusion of the pyridinone core with other aromatic systems can lead to derivatives with significant photoluminescence quantum yields (PLQY). A novel ligand featuring a researchgate.nethelicene fused to a pyrazino-phenanthroline system was found to have a PLQY of 29%, demonstrating that strategic structural modifications can produce highly emissive materials. uj.edu.plnih.gov The study of such derivatives provides insight into how the electronic properties of the basic pyridinone scaffold can be tuned to generate materials with specific luminescent properties for potential applications in sensing or organic light-emitting diodes (OLEDs).

Mass Spectrometry (ESI-MS, GC-MS)

Mass spectrometry is an essential technique for confirming the molecular weight and probing the structural integrity of a compound through its fragmentation behavior.

The nominal molecular weight of this compound is 125.13 g/mol . In mass spectrometry, this would be observed as the molecular ion (M⁺˙) peak in techniques like electron ionization (EI) or as a protonated molecule [M+H]⁺ in soft ionization methods like electrospray ionization (ESI).

While a specific mass spectrum for this compound is not publicly available, its fragmentation pattern can be predicted based on the analysis of its core structure, 2(1H)-Pyridinone, and general fragmentation principles. The EI mass spectrum of 2(1H)-Pyridinone (MW 95.1) is dominated by its molecular ion peak at m/z 95, which is also the base peak, indicating its relative stability. nist.gov A primary fragmentation pathway for 2(1H)-Pyridinone involves the characteristic loss of a neutral carbon monoxide (CO) molecule, resulting in a significant fragment ion at m/z 67. nist.gov

For this compound, several key fragmentation pathways can be anticipated:

Loss of CO: Similar to the parent pyridinone, a loss of CO from the molecular ion (m/z 125) would yield a fragment at m/z 97.

Loss of Methyl Radical: Cleavage of the N-methyl bond could lead to the loss of a methyl radical (•CH₃), resulting in a fragment ion at m/z 110.

Loss of Water: In ESI-MS, the hydroxyl group could facilitate the loss of a neutral water molecule (H₂O) from the protonated molecule [M+H]⁺, particularly under certain instrumental conditions.

The precise fragmentation pattern would provide a structural fingerprint, confirming the presence of the hydroxyl and N-methyl substituents on the pyridinone core.

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

Precursor Ion (m/z) Neutral Loss Fragment Ion (m/z) Proposed Identity of Loss
125 (M⁺˙) CO 97 Carbon Monoxide

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, tautomeric form, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline solid. While the specific crystal structure of this compound is not reported, extensive studies on closely related substituted hydroxypyridines provide a clear picture of the expected solid-state behavior.

Crucially, these studies consistently show that 2-hydroxypyridines, including substituted analogs, predominantly exist in their pyridin-2(1H)-one tautomeric form in the solid state. researchgate.net An X-ray diffraction study on a crystal of 2-hydroxy-5-nitropyridine (B147068) confirmed that the molecule crystallizes in the "oxo-form," where the proton resides on the nitrogen atom, and the C2 position is a carbonyl group. researchgate.net This preference is driven by the formation of strong intermolecular hydrogen bonds and favorable crystal packing energies.

It is therefore highly probable that this compound also crystallizes as the keto tautomer. The structure would feature a planar pyridinone ring with the methyl group attached to the nitrogen atom. In the crystal lattice, the hydroxyl group at the C6 position and the carbonyl oxygen at the C2 position would act as hydrogen bond donors and acceptors, respectively, leading to the formation of extended networks such as chains or dimers. These hydrogen bonds are critical in stabilizing the crystal packing.

Powder X-ray Diffraction (PXRD) is a complementary technique to single-crystal analysis, used to characterize the bulk properties of a crystalline material. A PXRD pattern is a fingerprint of a specific crystalline phase, where the positions and intensities of the diffraction peaks are determined by the crystal lattice parameters.

The primary applications of PXRD in the study of a compound like this compound would include:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized bulk sample to a pattern calculated from single-crystal X-ray data provides unambiguous confirmation of phase identity and purity. The absence of unexpected peaks indicates a pure, single-phase material.

Crystallinity Assessment: The sharpness of the diffraction peaks is related to the degree of crystallinity. Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad halos suggest the presence of amorphous (non-crystalline) content.

Polymorph Screening: Different crystalline forms of the same compound, known as polymorphs, will produce distinct PXRD patterns. PXRD is a key tool for identifying and distinguishing between different polymorphs, which can have different physical properties such as solubility and stability.

Therefore, while single-crystal diffraction reveals the precise structure of one crystal, PXRD confirms that the bulk of the material possesses the same crystalline structure and is free from other crystalline impurities or significant amorphous content.

Analysis of Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Information regarding the crystal system, space group, unit cell dimensions, and the specific geometric parameters of hydrogen bonds and π-π stacking interactions for this compound is not available in the reviewed literature. This data is essential for a detailed description of the compound's crystal packing arrangement.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

A Hirshfeld surface analysis, which is used to visualize and quantify intermolecular interactions within a crystal, has not been published for this compound. Consequently, 2D fingerprint plots and data on the relative contributions of different intermolecular contacts cannot be provided.

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS)

Surface Morphology Investigations

No SEM studies on this compound have been found. Therefore, details and images related to its surface topography, particle size, and shape are unavailable.

Elemental Composition Analysis

While the theoretical elemental composition of this compound (C₆H₇NO₂) is known, no experimental EDS data has been published. An EDS analysis would provide an in-situ confirmation of the elemental makeup of a synthesized sample, and this information is not currently accessible.

Should peer-reviewed data for these analyses of this compound become available, this article can be updated accordingly.

Computational and Theoretical Investigations of 6 Hydroxy 1 Methylpyridin 2 One

Density Functional Theory (DFT) Calculations

DFT has become a important tool in quantum chemistry for predicting the properties of molecular systems. For the 6-Hydroxy-1-methylpyridin-2-one/1-methyl-2-pyridone (B167067) tautomeric pair, DFT calculations have been crucial in understanding their relative stabilities and chemical behavior.

Theoretical geometry optimization using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), allows for the determination of the most stable three-dimensional structure of a molecule. researchgate.netrsc.org For the pyridone tautomeric system, studies have shown that 2-pyridone is more stable than 2-hydroxypyridine (B17775) by approximately 0.3 kcal/mol in the gas phase. wayne.edu This small energy difference highlights the sensitive equilibrium between the two forms.

Table 1: Selected Optimized Structural Parameters of Related Pyridone Compounds (Note: Data for closely related compounds is presented due to the scarcity of specific data for this compound.)

Parameter2-Pyridone (in cyclohexane) wuxibiology.com1-methyl-2-pyridone (Predicted)
C2=O bond length (Å)------
C2-N1 bond length (Å)1.363---
C6-N1 bond length (Å)1.391---
C3-C4 bond length (Å)1.427---
C4-C5 bond length (Å)1.357---
C5-C6 bond length (Å)1.449---
C2-N1-C6 bond angle (°)------
N1-C2-C3 bond angle (°)------

No specific calculated values for bond lengths and angles of this compound were found in the search results. The table presents data for the parent compound 2-pyridone to illustrate typical bond characteristics.

Vibrational frequency calculations are a standard output of DFT studies and are essential for interpreting and predicting infrared (IR) and Raman spectra. asianpubs.orgresearchgate.netacs.org By comparing calculated vibrational modes with experimental data, the accuracy of the computational model can be validated. researchgate.net For pyridone systems, the C=O stretching vibration is a characteristic and intense band in the IR spectrum, typically appearing in the region of 1640-1920 cm⁻¹. researchgate.net

Theoretical studies on related pyridine (B92270) derivatives have shown good agreement between calculated and experimental vibrational frequencies, often with the use of scaling factors to account for systematic errors in the calculations. arxiv.org For instance, in a study on pyridine-3-sulfonic acid, the calculated vibrational wavenumbers using the Hartree-Fock method were found to be in good agreement with experimental FT-IR and FT-Raman data. asianpubs.org

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹) for Related Pyridone Compounds (Note: Data for related compounds is presented to illustrate the application of vibrational analysis, as specific data for this compound is not available.)

Vibrational Mode2-Pyridone (Experimental, solid) acs.org1-methyl-2-pyridone (Experimental, liquid) acs.org
C=O stretch~1660~1665
Ring stretching~1600, ~1540~1590, ~1550
C-H in-plane bend~1200-1000~1200-1000
C-H out-of-plane bend~900-700~900-700

This table provides a general overview of the expected vibrational frequencies for pyridone structures based on experimental data for related compounds.

The properties of this compound and its tautomer are significantly influenced by the surrounding solvent. wuxibiology.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. researchgate.net Studies have shown that polar solvents tend to stabilize the more polar 2-pyridone tautomer over the 2-hydroxypyridine form. wikipedia.orgnih.gov This is because the larger dipole moment of the pyridone tautomer interacts more favorably with the polar solvent environment. wuxibiology.com

For example, the equilibrium between 2-hydroxypyridine and 2-pyridone shifts towards the pyridone form as the solvent polarity increases. wuxibiology.com This has been rationalized by the higher calculated dipole moment of 2-pyridone (around 5-6 Debye) compared to 2-hydroxypyridine (around 1.6-1.8 Debye). wuxibiology.com The presence of water molecules can also facilitate the tautomerization process by acting as a bridge for proton transfer, thereby lowering the activation energy barrier. wuxibiology.com Solvatochromic studies on related molecules have also demonstrated shifts in electronic absorption spectra with varying solvent polarity, which can be correlated with changes in the electronic and vibrational properties. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding chemical reactivity and electronic transitions. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The spatial distribution and energy levels of these orbitals provide insights into the reactive sites of a molecule.

For pyridone derivatives, the HOMO is often characterized by contributions from the π-system of the ring and lone pairs on the oxygen and nitrogen atoms. The LUMO is typically a π* anti-bonding orbital distributed over the conjugated system. researchgate.net In the context of this compound, the presence of the hydroxyl group would be expected to influence the energy and localization of the HOMO, making it more electron-rich compared to the unsubstituted pyridone.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and stability of a molecule. scirp.org A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small HOMO-LUMO gap suggests higher reactivity and lower stability.

While specific HOMO-LUMO energy values for this compound are not available in the searched literature, studies on related heterocyclic compounds provide a basis for understanding. For example, in a study of a pyrimidine (B1678525) derivative, the HOMO-LUMO energy gap was calculated to be 4.717 eV using the B3LYP/6-311++G(d,p) method. rsc.org The magnitude of this gap is indicative of the molecule's stability. The HOMO and LUMO energies are also used to calculate various global reactivity descriptors, such as chemical hardness and softness, which further quantify the reactivity of a molecule.

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Model Pyrimidine Derivative (Note: Data for a related heterocyclic compound is presented to illustrate the concepts of FMO analysis.)

ParameterValue (eV)
E(HOMO)-
E(LUMO)-
HOMO-LUMO Gap (ΔE)4.717 rsc.org
Chemical Hardness (η)-
Chemical Softness (S)-

Specific calculated values for the HOMO, LUMO, and energy gap of this compound were not found. The table shows a representative HOMO-LUMO gap for a related compound to provide context.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. It is crucial for predicting and understanding how a molecule will interact with other chemical species. The MEP map illustrates the electrostatic potential on the surface of a molecule, using a color-coded scheme to denote different charge regions.

Typically, red colors indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, signifying their role as hydrogen bond acceptors. Blue colors represent regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Such areas would be expected around the hydrogen atom of the hydroxyl group, highlighting its function as a hydrogen bond donor. Intermediate potentials, colored in green, represent neutral regions.

Global Reactivity Descriptors (e.g., Electronegativity, Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are fundamental parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors, calculated using Density Functional Theory (DFT), provide quantitative insights into the chemical reactivity and stability of a molecule.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A larger HOMO-LUMO gap implies greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability and high reactivity.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment.

Computational studies on related heterocyclic compounds, such as triazine derivatives, demonstrate how these descriptors are calculated and interpreted. nih.gov For this compound, the presence of electron-donating (hydroxyl, methyl) and electron-withdrawing (carbonyl) groups would significantly influence the HOMO-LUMO gap and, consequently, its reactivity profile.

Below is an illustrative table of global reactivity descriptors calculated for a related bioactive heterocyclic compound, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (B1200264) (DMTHO), which showcases the type of data generated in such an analysis. nih.gov

ParameterFormulaValue (eV)
HOMO EnergyEHOMO-7.01
LUMO EnergyELUMO-1.32
Energy GapΔE = ELUMO - EHOMO5.69
Electronegativityχ = -(EHOMO + ELUMO)/24.165
Chemical Hardnessη = (ELUMO - EHOMO)/22.845
Chemical SoftnessS = 1/η0.351
Electrophilicity Indexω = χ2 / (2η)3.045

Nonlinear Optical (NLO) Characteristics Assessment

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property crucial for applications in optoelectronics, optical computing, and laser technology. ias.ac.innih.gov Computational chemistry, particularly DFT, is a powerful tool for assessing the NLO properties of molecules by calculating their polarizability (α) and first-order hyperpolarizability (β). researchgate.net

The NLO response in organic molecules often arises from intramolecular charge transfer (ICT) between an electron donor and an electron acceptor, connected by a π-conjugated system. nih.govresearchgate.net In this compound, the hydroxyl group can act as an electron donor and the carbonyl group as an electron acceptor, with the pyridinone ring providing the π-conjugation. This D-π-A structure is a classic motif for NLO activity.

Theoretical studies on various pyridine derivatives have shown that their NLO properties can be significant. ias.ac.in For instance, the total hyperpolarizability (βtot) of a molecule indicates its potential for NLO applications. A computational study on 2-hydroxypyridine revealed that its tautomeric form, 2-pyridone, possesses poor NLO behavior, but substitutions can enhance these properties. nih.gov

The table below shows calculated NLO properties for a sample organic NLO crystal, illustrating the data obtained from such computational assessments. nih.gov

ParameterValue
Dipole Moment (μ)8.4079 D
Mean Polarizability (α)54.324 x 10-24 esu
First Hyperpolarizability (βtot)133.264 x 10-31 esu

Conformational Analysis and Tautomeric Equilibria Studies (Keto-Enol)

Tautomerism is a fundamental concept in heterocyclic chemistry, and the keto-enol equilibrium in hydroxypyridines is a classic example. wuxibiology.com this compound (the keto form) can theoretically exist in equilibrium with its enol tautomer, 1-methyl-2,6-pyridinediol. The position of this equilibrium is highly sensitive to the molecule's environment, such as the solvent polarity. nih.govwuxibiology.com

Computational methods are indispensable for studying these equilibria. They can predict the optimized geometries of each tautomer and calculate their relative energies (and thus stability) in the gas phase and in various solvents using solvation models. Theoretical studies on the parent 2-hydroxypyridine/2-pyridone system have shown that while the enol (hydroxypyridine) form is slightly more stable in the gas phase, the keto (pyridone) form is overwhelmingly favored in polar solvents and in the solid state. nih.govnih.gov This shift is attributed to the larger dipole moment of the keto form, which is better stabilized by polar environments. wuxibiology.com

For this compound, similar behavior is expected. Computational analysis would likely predict a preference for the pyridone form in most conditions, a finding crucial for understanding its chemical behavior and biological interactions.

SystemPhaseFavored TautomerEnergy Difference (kJ/mol)Reference
2-Hydroxypyridine/2-PyridoneGas Phase2-Hydroxypyridine (Enol)~3-9 nih.gov
2-Hydroxypyridine/2-PyridoneWater2-Pyridone (Keto)~12 nih.gov
2-Hydroxypyridine/2-PyridoneSolid State2-Pyridone (Keto)Predominant nih.gov

Intermolecular Interaction Modeling (e.g., Hydrogen Bonding, π-π Interactions)

The solid-state architecture and macroscopic properties of a molecular crystal are governed by its intermolecular interactions. For this compound, the primary interactions are expected to be strong hydrogen bonds and possible π-π stacking. The molecule possesses a hydrogen bond donor (the O-H group) and two potential acceptors (the carbonyl C=O and hydroxyl O atoms).

X-ray crystallography studies of related compounds, such as 4-Hydroxy-6-methylpyridin-2(1H)-one, provide direct evidence of these interactions. In its crystal structure, molecules are linked by N-H···O and O-H···O hydrogen bonds, forming extensive networks that create a layered structure. researchgate.netnih.gov Similarly, the crystal structure of 6-hydroxy-1,2-dihydropyridin-2-one shows that molecules are held together by O-H···O and N-H···O interactions, though π-π stacking was found to be absent in this particular packing. nih.gov

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify these intermolecular contacts. This analysis maps close contacts on the molecular surface, with different colors representing different types of interactions and their relative strengths, thereby providing a detailed picture of the crystal packing forces. nih.gov

CompoundHydrogen Bond TypeDistance (Å)Reference
4-Hydroxy-6-methylpyridin-2(1H)-oneN1—H1A···O12.835 researchgate.net
4-Hydroxy-6-methylpyridin-2(1H)-oneO2—H2B···O12.609 researchgate.net

Computational Thermochemistry and Energetic Profiling

Computational thermochemistry allows for the accurate prediction of key thermodynamic properties, such as the enthalpy of formation (ΔfH°), which is essential for assessing the energetic stability of a compound. High-level ab initio methods, like the G3(MP2)//B3LYP composite method, are employed to calculate these values with high accuracy. researchgate.net

These calculations typically involve several steps: geometry optimization at a base level of theory (e.g., B3LYP), followed by single-point energy calculations with more sophisticated methods and larger basis sets. Corrections for zero-point vibrational energy, thermal effects, and spin-orbit coupling are then applied to arrive at a final, highly accurate energy value. researchgate.net

Chemical Reactivity and Mechanistic Studies of 6 Hydroxy 1 Methylpyridin 2 One

Reactions with Electrophiles and Nucleophiles

The pyridinone ring system is generally susceptible to attack by both electrophiles and nucleophiles, with reactivity patterns influenced by substituents. While specific studies on 6-hydroxy-1-methylpyridin-2-one are not extensively detailed in the provided literature, the reactivity of closely related pyridinone and pyrone structures provides significant insight.

The hydroxyl group enhances the nucleophilicity of the ring. Hydroxypyrones, which are structurally similar, are acidic enough to act as effective nucleophilic partners in Mitsunobu reactions when coupled with primary or secondary alcohols. beilstein-journals.org This suggests that the hydroxyl group of this compound could undergo O-functionalization under similar mild conditions.

Conversely, the pyridine (B92270) nucleus can be rendered sufficiently electrophilic to react with nucleophiles, typically by functionalizing the nitrogen atom. mdpi.com The formation of N-acylpyridinium salts, for instance, activates the ring towards nucleophilic attack. mdpi.com In related systems like 6-methyl-beta-nitropyridin-2-ones, derivatization to methoxy (B1213986) compounds followed by N-phenacylation allows for subsequent reactions with nucleophiles like sodium methoxide (B1231860) (MeONa), leading to complex rearrangements and the formation of new heterocyclic systems such as indolizines. nih.gov

Reactions with specific electrophiles have been documented for the parent compound, 6-hydroxy-2(1H)-pyridone. Its reaction with diazomethane (B1218177) results in monomethylation, highlighting the reactivity of the pyridinone system towards alkylating agents. researchgate.net The anion formed from the deprotonation of 2-hydroxy-6-methylpyridine (B103643) (a tautomer of 6-methyl-2(1H)-pyridone) readily reacts with carboxylic acids. sigmaaldrich.com

Investigation of Acid-Base Properties and Proton Transfer Mechanisms

The acid-base properties of hydroxypyridinones are fundamental to their chemical behavior and are primarily associated with the hydroxyl group. The pKa value is a critical parameter in these investigations. While the specific pKa for this compound is not provided, data for analogous compounds illustrate the range of acidity in these systems. The introduction of different functional groups can markedly influence the pKa values of the hydroxyl and carbonyl groups on the pyridinone ring. researchgate.net

Table 1: pKa Values of Structurally Related Heterocyclic Compounds

Compound pKa Value Source
4-Hydroxy-6-methyl-2H-pyran-2-one 6.83 researchgate.net
1,3-Dimethylbarbituric acid 4.68 researchgate.net
Nicotinic acid 2.0, 4.85 wikipedia.org

This table presents pKa values for compounds structurally related to this compound to provide context for its potential acidity. Data for the specific target compound was not available in the search results.

Proton transfer is a key mechanistic step in many reactions involving these compounds. Studies on related molecules like 2-hydroxypyridine (B17775) have investigated solvent-assisted excited-state proton transfer (ESIPT), a process crucial in many biological and chemical systems. researchgate.netnih.gov The isomerization of molecules like hydroxyacetone (B41140) to 2-hydroxypropanal (B1205545) can occur via mechanisms involving intramolecular double proton transfer (DPT). chemrxiv.org In the crystal structure of the related 4-hydroxy-6-methylpyridin-2(1H)-one, intermolecular N—H⋯O and O—H⋯O hydrogen bonds are crucial in forming the solid-state architecture, demonstrating the importance of proton-donating and accepting capabilities. nih.govresearchgate.net

Oxidation and Reduction Pathways

The oxidation and reduction behavior of this compound is influenced by the pyridinone ring and its substituents. The pyridinone moiety can undergo both oxidation and reduction, depending on the reagents and conditions.

In related systems, oxidation of substituent groups can be achieved selectively. For example, the synthesis of a 1-hydroxy-2(1H)-pyridinone-based chelator involved the oxidation of a secondary alcohol to a ketone using manganese dioxide (MnO₂). nih.gov This suggests that while the pyridinone ring itself is relatively stable, functional groups attached to it can be readily oxidized.

The pyridinium (B92312) ring, a close relative of the pyridinone system, can be reduced to form dihydropyridine (B1217469) derivatives. This type of transformation is a fundamental reaction in pyridine chemistry. The main product of the oxidation of certain pyridinium compounds is carbon dioxide. researchgate.net

Electrochemical Behavior

The electrochemical properties of pyridinone derivatives are of interest for applications in areas such as catalysis and energy storage. Studies typically employ techniques like cyclic voltammetry to probe the redox processes of these molecules.

While specific cyclic voltammetry (CV) data for this compound were not found in the provided search results, the methodology for studying similar compounds has been described. For a related compound, 2-fluoro-1-methyl-pyridinium iodide, it is recommended to use a three-electrode system consisting of a glassy carbon working electrode, a platinum counter electrode, and a silver/silver chloride (Ag/AgCl) reference electrode in a suitable solvent with a supporting electrolyte, such as 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in acetonitrile (B52724) (ACN). In such a study, one would look for reduction peaks, which for the pyridinium ring are suggested to appear near -1.2 V, as well as oxidation peaks that would be influenced by the ring's substituents.

The determination of diffusion coefficients and charge transfer kinetics provides quantitative data on the rate of mass transport of the analyte to the electrode surface and the rate of electron transfer across the electrode-solution interface. These parameters are typically derived from cyclic voltammetry data at varying scan rates. However, no specific experimental values for the diffusion coefficient or charge transfer kinetics of this compound were available in the provided search results.

The electrochemical behavior of this compound is expected to be significantly influenced by both pH and the solvent system used. The acidity of the hydroxyl group means that the protonation state of the molecule will change with pH, which in turn will alter its redox potentials and reaction mechanisms. The choice of solvent can affect the stability of the reactant, product, and any intermediates, as well as influencing ion pairing and solubility, all of which impact the electrochemical response. researchgate.net Despite the expected importance of these factors, specific studies detailing the influence of pH and solvent on the electrochemical response of this compound were not identified in the search results.

Photochemical Transformations and Photoinduced Reactions of this compound

The study of light-induced reactions of this compound and related 2-pyridone systems has unveiled a rich landscape of chemical transformations. These processes, driven by the absorption of light, lead to the formation of unique molecular architectures and are governed by specific mechanistic pathways. The energy absorbed from light elevates the molecule to an electronically excited state, where it can undergo reactions not accessible under thermal conditions. princeton.edu This section explores the mechanisms of these photochemical rearrangements, the involvement of electron transfer processes, and their subsequent applications in the field of organic synthesis.

Mechanisms of Photochemical Rearrangements

The photochemistry of 2-pyridones, including N-methyl substituted derivatives, is characterized by two primary types of rearrangements: intramolecular electrocyclic reactions and intermolecular cycloadditions. acs.org

One of the key photochemical reactions is a [4π]-electrocyclic ring closure. acs.org Upon irradiation, the 2-pyridone ring system can rearrange to form a highly strained bicyclic valence isomer, often referred to as a Dewar pyridone. nottingham.ac.uk For 2-pyridones, this process leads to the formation of 3-oxo-2-azabicyclo[2.2.0]-5-hexene structures. acs.org This transformation is a classic example of an electrocyclization, a pericyclic reaction that occurs under photochemical conditions. The mechanism involves the reorganization of π-electrons within the pyridone ring to form new sigma bonds, resulting in the bicyclic structure. nottingham.ac.uk

Another significant photochemical pathway for 2-pyridones is the [4+4]-photocycloaddition. acs.orgnih.gov This reaction typically occurs between two pyridone molecules (photodimerization) or between a pyridone and another conjugated diene. acs.orgnih.gov Pyridones are well-known for their ability to photodimerize. nih.gov They can also undergo intermolecular [4+4] photocycloaddition with dienes like furan, cyclopentadiene (B3395910), and naphthalene (B1677914). acs.orgnih.gov These reactions can be highly regio- and stereospecific, yielding complex cycloadducts. nih.gov For instance, the reaction with cyclopentadiene can produce both endo- and exo-diastereoisomers. acs.org The mechanism involves the interaction of the excited state of the pyridone with the ground state of the diene, where the 4 π-electrons of the pyridone and 4 π-electrons of the diene combine to form a new eight-membered ring.

Table 1: Key Photochemical Rearrangements of 2-Pyridone Systems

Reaction TypeReactantsProduct TypeReference
[4π]-Electrocyclization2-Pyridone3-Oxo-2-azabicyclo[2.2.0]-5-hexene (Dewar Pyridone) acs.orgnottingham.ac.uk
[4+4]-Photocycloaddition2-Pyridone + Diene (e.g., Furan, Cyclopentadiene)Cycloadduct (e.g., endo/exo isomers) acs.orgnih.gov
PhotodimerizationTwo 2-Pyridone MoleculesDimer nih.gov

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. youtube.com In the context of pyridine derivatives, PET processes can be harnessed to generate reactive radical intermediates. acs.org While direct studies on this compound are limited, research on related pyridinium compounds provides significant insight.

The process can be initiated by exciting either an electron donor or an electron acceptor. youtube.com For instance, visible-light excitation of an electron donor-acceptor (EDA) complex can trigger an intracomplex single electron transfer (SET). acs.org In systems involving pyridinium ions, which are structurally related to protonated pyridones, SET reduction leads to the formation of pyridinyl radicals. acs.org These radicals are highly reactive species that can participate in subsequent bond-forming reactions. acs.org

Table 2: Components in a Typical Photoinduced Electron Transfer System

ComponentRoleExample SpeciesReference
Photosensitizer / AcceptorAbsorbs light, gets excited, accepts an electronBenzophenone, 9-Cyanoanthracene capes.gov.br
Electron DonorDonates an electron upon excitation of the acceptor1,4-Diazabicyclo[2.2.2]octane, Hexamethylbenzene capes.gov.br
SubstrateForms a radical intermediate after electron transferPyridinium Ion acs.org

Applications in Organic Synthesis via Photochemistry

The unique reactivity of 2-pyridones under photochemical conditions has been exploited for the synthesis of complex molecular structures. acs.orgnottingham.ac.uk These light-induced transformations provide efficient routes to scaffolds that are challenging to access through conventional thermal reactions.

The intramolecular [4π]-electrocyclization of 2-pyridones is a powerful tool for creating strained, yet synthetically valuable, Dewar pyridone structures (azetidinone-bearing Dewar structures). nottingham.ac.uk These bicyclic intermediates can serve as building blocks for further transformations. For example, they have been used as precursors for the synthesis of sp3-rich, highly substituted small molecules, including cyclobutane-containing β-amino acids. nottingham.ac.uk The use of continuous flow photochemical reactors has significantly improved the productivity of these reactions compared to traditional batch methods. nottingham.ac.uk

Intermolecular [4+4] photocycloadditions are also of great synthetic utility. acs.org These reactions allow for the rapid construction of complex polycyclic systems with multiple new stereogenic centers from prochiral pyridone substrates. acs.org By using chiral hosts, it is possible to induce high levels of enantioselectivity in these cycloadditions, demonstrating a method for asymmetric synthesis. acs.org The cycloaddition of 2-pyridones with arenes like naphthalene further expands the synthetic potential, providing access to a variety of cis and trans cycloadducts depending on whether the reaction is performed inter- or intramolecularly. nih.gov The discovery and exploitation of these photochemical transformations of pyridinium salts and pyridones have significantly advanced the field of heteroaromatic photochemistry and provided key steps in the synthesis of complex molecules. rsc.org

Table 3: Synthetic Applications of 2-Pyridone Photochemistry

Photochemical ReactionSynthetic ApplicationKey FeatureReference
[4π]-ElectrocyclizationSynthesis of Dewar pyridonesAccess to strained bicyclic intermediates nottingham.ac.uk
[4π]-ElectrocyclizationSynthesis of cyclobutane (B1203170) β-amino acidsUse of Dewar pyridone as a building block nottingham.ac.uk
[4+4]-PhotocycloadditionEnantioselective synthesis of polycyclesUse of chiral hosts to control stereochemistry acs.org
[4+4]-PhotocycloadditionSynthesis of complex cycloadductsReaction with dienes and arenes (e.g., furan, naphthalene) nih.gov

Research Applications and Investigational Biological Activities of 6 Hydroxy 1 Methylpyridin 2 One and Its Derivatives in Vitro/mechanistic Focus

Ligand Design and Coordination Chemistry

The molecular structure of 6-hydroxy-1-methylpyridin-2-one, featuring a pyridinone ring, makes it a compelling candidate for ligand design and coordination chemistry. Pyridinone-based ligands, including 2-pyridonates, are recognized for their versatile stereoelectronic features which are foundational to their diverse coordination behaviors. rsc.org

Chelating Properties Towards Transition Metals (e.g., Iron(III), Vanadium(V))

The chelating ability of hydroxypyridinones is a focal point of research, particularly their interaction with biologically and catalytically significant transition metals such as iron(III) and vanadium(V). The arrangement of the hydroxyl and carbonyl groups on the pyridinone ring allows for the formation of stable five-membered chelate rings with metal ions.

Studies have demonstrated the potent iron(III) chelating properties of various hydroxypyridinone derivatives. For instance, hexadentate ligands synthesized from 3-hydroxy-2(1H)-pyridinone have shown stability constants with iron(III) comparable to that of the well-known chelator desferrioxamine B. nih.gov The affinity for iron(III) is influenced by the specific hydroxypyridinone isomer used. A comparative study of hexadentate ligands derived from different hydroxypyridinone and hydroxypyranone bidentate units found the following order of pFe³⁺ values: 3,4-HOPO > 1,2-HOPO ≫ 3,2-HOPO > 3-hydroxypyranone. rsc.org This highlights the superior iron scavenging potential of hexadentate 3,4-HOPOs and 1,2-HOPOs. rsc.org

The coordination chemistry of 2-hydroxy-6-methylpyridine-3-carboxylic acid with several bivalent transition metals has also been investigated, revealing the stability order of the complexes to be Cu > Zn > Fe > Ni > Co > Mn. nih.gov This ligand has found application in the detection and determination of iron(III). nih.gov Furthermore, vanadium(III) pyridonate complexes have been synthesized, demonstrating the ability of these ligands to coordinate with vanadium in different oxidation states. rsc.org The reaction of 6-methylpyridone with a V(IV) precursor, for example, leads to a V(III) pyridonate complex through protolytic ligand exchange and reduction. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridinone-based ligands can be achieved through various methods, including the reaction of the ligand with metal salts in a suitable solvent. jscimedcentral.comjchemlett.com For instance, complexes of Ni(II), Cu(I), and Ag(I) have been synthesized using pyridine (B92270) as a ligand. jscimedcentral.com The resulting complexes are often characterized by techniques such as melting point determination, solubility tests, and molar conductance measurements. jscimedcentral.com Elemental analysis is crucial for confirming the composition of the complexes. jscimedcentral.commdpi.com

The synthesis of mixed ligand metal(II) complexes, incorporating a Schiff base and 8-hydroxyquinoline, has also been reported. jchemlett.com In these syntheses, a metal salt is reacted with the primary Schiff base ligand, followed by the addition of the secondary ligand, 8-hydroxyquinoline. jchemlett.com The resulting complexes can be characterized by their physical properties and spectroscopic data to determine their structure. jchemlett.com

Crystallographic analysis provides detailed structural information about these metal complexes. For example, the crystal structure of a tetranuclear Cu(II) complex with N-(2-hydroxyethyl)-3-methoxysalicylaldimine revealed a ferromagnetically coupled system. rsc.org Similarly, the structures of mono- and tetranuclear copper(II) complexes with 2-benzylaminoethanol have been determined, showing how hydrogen bonding can lead to the formation of extended supramolecular chains. rsc.org

Catalytic Activity of Metal-Pyridinone Complexes (e.g., Phenoxazinone Synthase Mimicking)

Metal complexes of pyridinone derivatives have shown promise as catalysts that mimic the function of enzymes like phenoxazinone synthase. This enzyme catalyzes the oxidative coupling of o-aminophenol to form phenoxazinone. Several transition metal complexes have been investigated for their ability to mimic this activity. rsc.orgresearchgate.netresearchgate.net

Copper(II) complexes, in particular, have been a focus of these studies. For instance, mono- and tetranuclear copper(II) complexes with 2-benzylaminoethanol have been shown to catalyze the aerobic oxidation of o-aminophenol to the corresponding phenoxazinone chromophore. rsc.org Kinetic studies of these reactions, including the determination of Michaelis-Menten parameters, are used to quantify their catalytic efficiency. rsc.orgresearchgate.net

A tetranuclear Cu(II) complex was found to exhibit phenoxazinone synthase activity with a turnover number of 1.21 × 10⁵ h⁻¹. rsc.org Another study on copper complexes demonstrated that tetranuclear species in solution possess significantly higher catalytic activity than species with lower nuclearity. rsc.org Mechanistic investigations suggest that the o-aminophenol substrate coordinates to the Cu(II) center, forming a reactive intermediate. rsc.org

Oxidovanadium(V) complexes have also been explored as catalysts for this reaction. researchgate.net A heterogenized oxidovanadium(V) complex demonstrated excellent catalytic activity, yielding 96% of 2-aminophenoxazine-3-one, while its homogeneous counterpart showed an 83% yield. researchgate.net The redox potential of the metal center is a crucial factor for the catalytic activity, as it must be intermediate between the redox potentials of the organic substrate and molecular oxygen for efficient electron transfer. researchgate.net

Supramolecular Chemistry and Materials Science

The ability of this compound and its derivatives to participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, makes them valuable building blocks in supramolecular chemistry and materials science.

Self-Assembly and Self-Replication Studies

The principles of self-assembly are evident in the formation of complex structures from pyridinone-based molecules. For example, the reaction of 2,6-bis(bis(2-pyridyl)methoxymethane)pyridine with silver(I) ions leads to the self-assembly of a cyclic metalladecapyridine. nih.gov X-ray crystal analysis of the resulting dinuclear silver(I) complexes revealed a 28-membered metallamacrocycle. nih.gov In solution, these dinuclear complexes can dissociate into mononuclear species, indicating a dynamic equilibrium. nih.gov

The formation of extended supramolecular chains through hydrogen bonding is another example of self-assembly. In the crystal structures of certain mono- and tetranuclear copper(II) complexes, strong hydrogen bonds link neighboring molecules into one-dimensional chains. rsc.org

Formation of Supramolecular Cocrystals

The formation of cocrystals is a key strategy in crystal engineering to modify the physicochemical properties of solid materials. Pyridinone derivatives have been successfully used to form supramolecular cocrystals. For instance, a new supramolecular cocrystal of bis(3-hydroxy-1-methylpyridin-1-ium iodide)-18-crown-6 has been synthesized from 3-hydroxypyridine, methyl iodide, and 18-crown-6. researchgate.net The structure of this cocrystal is stabilized by various intermolecular interactions, including C–H⋯O, C–H⋯I, and O–H⋯I contacts. researchgate.net

Phytotoxic Activity and Herbicidal Potential

The exploration of pyridin-2(1H)-one derivatives has revealed their potential as phytotoxic agents, suggesting a promising avenue for the development of new herbicides. These compounds have demonstrated inhibitory effects on the growth of various plant species, with some derivatives showing selectivity towards dicotyledonous plants.

Evaluation of Effects on Dicotyledonous and Monocotyledonous Plant Species

Derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one have been synthesized and assessed for their phytotoxic effects on both dicotyledonous and monocotyledonous plant species. nih.govnih.gov In a notable study, these compounds were evaluated against the dicotyledonous species Ipomoea grandifolia (morning glory) and Cucumis sativus (cucumber), and the monocotyledonous species Sorghum bicolor (sorghum). nih.govnih.govresearchgate.net

At a concentration of 6.7 × 10⁻⁸ mol a.i./g of substrate, the tested pyridone derivatives exhibited a degree of phytotoxic selectivity, proving more effective against the dicotyledonous species. nih.govnih.govresearchgate.net For instance, all the evaluated compounds inhibited the root development of C. sativus by over 50%. nih.gov Furthermore, three of these compounds inhibited the growth of the aerial parts of I. grandifolia by more than 50%. nih.gov Specifically, compounds designated as 4a, 4c, and 4g' inhibited the development of the aerial parts of I. grandifolia by 64.4%, 68.4%, and 56.8%, respectively. nih.gov Compound 4c was particularly effective, inhibiting the root development of I. grandifolia by 72.8%. nih.gov

**Table 1: Phytotoxic Activity of Selected 4-Hydroxy-6-methylpyridin-2(1H)-one Derivatives on *Ipomoea grandifolia***

Compound Inhibition of Aerial Part Development (%) Inhibition of Root Development (%)
4a 64.4 Not specified
4c 68.4 72.8
4g' 56.8 58.2
4h' Not specified 55.3

Structure-Activity Relationships for Phytotoxicity

Analysis of the structure-activity relationships of these pyridone derivatives provides initial insights into the chemical features that influence their phytotoxic effects. While a definitive relationship is yet to be established due to the limited number of compounds synthesized and tested, some trends have emerged. nih.gov

The presence of a pyran ring fused to the pyridone structure appears to be associated with enhanced phytotoxic activity. nih.gov For example, compound 4g', a pyran derivative, was the most potent inhibitor across all tested species, with inhibition ranging from 38.6% to 74.5%. nih.gov This suggests that the pyran ring contributes significantly to the compound's phytotoxic properties. nih.gov

Furthermore, the nature of the substituent at various positions on the molecule plays a crucial role. It has been observed that the presence of an aromatic ring, regardless of its proximity to the pyridone ring, tends to confer higher activity compared to an alkyl substituent. nih.gov This indicates that aromatic moieties may be important for the interaction of these compounds with their biological targets in plants. The phytotoxicity of these bis(pyridyl)methane compounds underscores their potential as foundational structures for creating new, more potent herbicides. nih.gov

Identification of Lead Structures for Agrochemistry

The demonstrated phytotoxic activity of 4-hydroxy-6-methylpyridin-2(1H)-one derivatives positions them as valuable lead structures for the development of novel agrochemicals. nih.govnih.govresearchgate.net Their selective action against dicotyledonous weeds, coupled with the potential for synthetic modification to enhance potency and spectrum of activity, makes them attractive candidates for further research in herbicide discovery. nih.gov

The identification of compounds like 4c and 4g' as potent inhibitors of both root and shoot growth in problematic weeds such as Ipomoea grandifolia highlights their potential for practical application in agriculture. nih.gov These findings encourage further synthetic efforts to explore the chemical space around the pyridone scaffold to optimize phytotoxicity and develop compounds with desirable herbicidal profiles. nih.gov

In Vitro Biological Activity and Mechanistic Insights (Excluding Clinical Human Trials and Safety Profiles)

Beyond their potential in agriculture, derivatives of this compound have been investigated for a range of other biological activities, primarily focusing on their in vitro effects and the underlying mechanisms of action.

Antimicrobial Activity

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of pyridin-2(1H)-one and related heterocyclic structures have shown promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. For instance, certain nitroimidazole derivatives, which share some structural similarities with the broader class of nitrogen-containing heterocycles, are known to be effective against a range of bacteria. nih.gov

In a study focusing on pyrano[2,3-d]pyrimidinone derivatives, which can be synthesized in a one-pot reaction, compound 7-amino-6-cyano-5-(5-nitrofuran-2-yl)-pyrano[2,3-d]pyrimidin-(1H,3H)-2,4-dione (4s) demonstrated excellent antibacterial activity. researchgate.net It was effective against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 7.81 μg/mL. researchgate.net Notably, this compound was more potent than the antibiotic levofloxacin (B1675101) against methicillin-resistant S. aureus (MRSA), with a MIC of 3.91 μg/mL. researchgate.net

Table 2: Antibacterial Activity of Compound 4s

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus 3.91 - 7.81
Bacillus subtilis 3.91 - 7.81
Escherichia coli 3.91 - 7.81
Methicillin-resistant S. aureus (MRSA) 3.91

Furthermore, research on robenidine (B1679493) analogues, which feature a benzylidenehydrazine-1-carboximidamide scaffold, has also yielded promising results. Desymmetrisation and modification of the lead compound led to analogues with good antibiotic activity against both Gram-positive and Gram-negative strains. nih.gov Some of these analogues showed potent activity against vancomycin-resistant Enterococci (VRE), with one exhibiting a MIC of 0.5 μg/mL. nih.gov Another analogue containing an indole (B1671886) moiety was highly active against MRSA with a MIC of 1.0 μg/mL. nih.gov While monomeric analogues were active against MRSA and VRE in the 16-64 μg/mL range, some also showed modest activity against the Gram-negative species E. coli (at 16 μg/mL) and P. aeruginosa (at 32 μg/mL). nih.gov These findings support the continued development of these scaffolds for new antibiotics. nih.gov

Antifungal Efficacy

The 2-pyridone scaffold is a recurring motif in natural products that exhibit antimicrobial properties. researchgate.net Inspired by these natural alkaloids, researchers have synthesized various polycyclic pyridones and other derivatives to explore their antifungal potential. researchgate.net For instance, natural products containing a pyridone core, such as Trichodin A isolated from Trichoderma species, have demonstrated antifungal activity against pathogens like Candida albicans. researchgate.net Synthetic efforts have also yielded 2-pyridone derivatives containing a sulfamoyl moiety that show sensitivity against several fungal strains, including Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum, and Candida albicans. researchgate.net These findings suggest that the 2-pyridone class, which includes this compound, represents a promising template for the development of new antifungal agents.

Mechanism of Action Studies (e.g., FtsZ Inhibition)

A key target for novel antibacterial and antifungal agents is the Filamentous temperature-sensitive mutant Z (FtsZ) protein, which is crucial for cell division. nih.gov Inhibition of FtsZ leads to an arrest of the cell division process, making it an attractive strategy for antimicrobial drug discovery. nih.gov While studies specifically on this compound are limited, research into related pyridine-containing structures has shown promise. For example, docking studies were used to identify potential anti-FtsZ agents, leading to the synthesis and screening of compounds with an imidazo[1,2-a]pyridine-3-carboxylate core. nih.gov One hit compound from this series, IP-01, demonstrated narrow-spectrum antibacterial action against Streptococcus pneumoniae by inhibiting FtsZ, providing a structural basis for the specific targeting of this protein by a pyridine-based scaffold. nih.gov This suggests a potential, yet to be fully explored, mechanism for pyridinone derivatives.

Antiviral Activity (e.g., Anti-HIV Reverse Transcriptase Inhibition, Anti-Hepatitis B Virus)

Pyridin-2(1H)-one derivatives have been notably investigated for their potent antiviral properties, particularly as inhibitors of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT). researchgate.net These compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Molecular modeling has confirmed their effectiveness in this role, and the design of second-generation pyridin-2(1H)-one hybrids has led to molecules that are active against both wild-type and mutant strains of HIV. researchgate.net The parent compound, 4-hydroxy-6-methylpyridin-2(1H)-one, which is closely related to the titular compound, serves as a key intermediate in the synthesis of these advanced antiviral agents. researchgate.net While the anti-HIV activity is well-documented for this class, specific investigational studies on the anti-Hepatitis B virus activity of this compound derivatives were not prominent in the reviewed literature.

Anticancer/Antitumor Activity (In Vitro Cell Line Studies)

The 2-pyridone core is recognized for its presence in compounds with diverse biological activities, including antiproliferative effects against cancer cells. researchgate.net This has prompted research into various synthetic derivatives of 2-pyridone for their potential as antitumor agents. researchgate.net The versatility of the pyridone ring allows for modifications that can be tailored to target specific biological pathways involved in cancer progression.

While the 2-pyridone scaffold is a subject of interest in anticancer research, specific studies detailing the half-maximal inhibitory concentration (IC50) values for this compound or its direct derivatives against the human liver cancer (HepG-2), cervical cancer (HeLa), or breast cancer (MCF7) cell lines were not identified in the reviewed literature. Research on other heterocyclic scaffolds and natural products has shown activity against these cell lines, but direct data for the target compound class is needed to establish a clear profile. For example, a study on the plant extract Populus nigra L. buds reported a dose-dependent decrease in MCF-7 tumor cell viability, with a calculated IC50 of 66.26 μg/mL. nih.gov Another study on a monobenzyltin compound found an IC50 value of 2.5±0.50 μg/mL against MCF-7 cells after 48 hours of treatment. nih.gov However, without specific data on pyridinone derivatives, a direct comparison is not possible.

Molecular modeling and docking are crucial tools for identifying the specific protein targets of potential drug candidates. Sirtuins (SIRTs) and topoisomerases are important targets in cancer therapy. nih.govnih.gov Sirtuin 2 (SIRT2) has been explored as a target for various inhibitor scaffolds, including thiazole-based derivatives and thienopyrimidinones. nih.gov Similarly, human Topoisomerase I (hTop1p) is the established target for drugs like camptothecin, and computational studies have been used to evaluate new inhibitors such as artesunic acid derivatives. nih.gov However, specific molecular docking studies investigating the interaction of this compound or its derivatives with Sirtuin 2 or Topoisomerase 1 were not found in the surveyed scientific literature.

Antileishmanial Activity (In Vitro against Leishmania donovani)

The search for new therapeutic agents against leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus, is ongoing. One strategy involves targeting essential parasitic enzymes like DNA topoisomerase-I. nih.gov Studies have evaluated compounds such as bis-lawsone analogs for their activity against L. donovani promastigotes and their ability to inhibit the parasite's topoisomerase-I enzyme, with some derivatives showing activity in the low micromolar range. nih.gov Despite the investigation of various chemical scaffolds, research specifically detailing the in vitro antileishmanial activity of this compound or its derivatives against Leishmania donovani was not identified in the available literature.

Anti-inflammatory Properties (Mechanisms related to COX enzymes)

While direct studies on the cyclooxygenase (COX) inhibitory activity of this compound are not extensively documented in publicly available research, the broader class of hydroxypyridinone and related heterocyclic structures has been a subject of investigation for anti-inflammatory properties, including through mechanisms involving COX enzymes.

The anti-inflammatory potential of hydroxypyridinones is sometimes linked to their ability to chelate iron. nih.gov Iron deposition in tissues can catalyze the formation of reactive oxygen species, contributing to inflammation and tissue damage. By sequestering iron, certain chelators can interrupt this process. nih.gov Research on a range of bidentate iron chelators, including hydroxypyridinones, has demonstrated anti-inflammatory effects in animal models, with efficacy being dependent on the chelator's hydrophilicity and iron-binding avidity. nih.gov

More directly related to enzyme inhibition, various derivatives of pyridine and pyridazine (B1198779) have been developed and evaluated as COX inhibitors. nih.govnih.govresearchgate.netdovepress.com Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key to the synthesis of prostaglandins, which are crucial mediators of inflammation. nih.gov While COX-1 is typically involved in maintaining normal physiological functions, COX-2 is inducible and plays a major role in the inflammatory process. nih.gov Consequently, selective COX-2 inhibition is a major goal in the development of anti-inflammatory drugs to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.govdovepress.com

Notably, a study focused on creating hybrid molecules by incorporating a N-hydroxypyridin-2(1H)-one moiety into structures analogous to celecoxib (B62257), a known selective COX-2 inhibitor. researchgate.net This research aimed to develop dual inhibitors of both COX and 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. The resulting compounds, possessing the hydroxypyridinone pharmacophore, exhibited significant oral anti-inflammatory activity in preclinical models. researchgate.net This suggests that the N-hydroxypyridin-2(1H)-one scaffold is a viable pharmacophore for designing molecules that can interact with and inhibit pro-inflammatory enzymes like COX. researchgate.net

Similarly, other heterocyclic scaffolds such as pyridazine and pyrimidine (B1678525) have been explored for COX inhibition. nih.govnih.gov For instance, certain pyridazine-based sulfonamides have been identified as multi-target anti-inflammatory agents with the ability to inhibit COX-2. nih.gov These findings underscore the potential of N-heterocyclic compounds, including pyridinone derivatives, as a basis for developing new anti-inflammatory agents that target the COX pathway.

Table 1: Investigational COX Inhibitory Activity of Related Heterocyclic Compounds

Compound Class Target Enzyme(s) Key Findings Reference(s)
N-hydroxypyridin-2(1H)-one-based celecoxib analogs COX / 5-LOX The N-hydroxypyridin-2(1H)-one moiety was used as a pharmacophore to design dual inhibitors with in vivo anti-inflammatory activity. researchgate.net
Pyridazine Derivatives COX-2 Have emerged as a novel prototype for developing selective COX-2 inhibitors with promising gastric safety profiles. nih.gov
Pyridazine-based Sulphonamides COX-2 / 5-LOX / Carbonic Anhydrase Identified as multi-target agents with considerable selectivity towards the COX-2 enzyme. nih.gov
Pyrimidine Derivatives COX-2 Certain derivatives showed high selectivity towards COX-2, comparable to the drug meloxicam. nih.gov
Pyrido[2,3-d]pyrimidinones COX Synthesized derivatives showed superior in vivo anti-inflammatory activity compared to standard drugs. dovepress.com

Molecular Recognition and Binding Studies (e.g., Cation Binding Potential, Host-Guest Interactions)

The this compound structure belongs to the hydroxypyridinone (HOPO) class of compounds, which are renowned for their capabilities in molecular recognition, particularly as potent metal chelators. nih.govacs.org Hydroxypyridinones are organic compounds featuring hydroxy and keto oxygen atoms on a six-membered azaheterocyclic ring, which allows them to form stable complexes with various metal ions. nih.govresearchgate.net

The primary mechanism of molecular recognition for HOPOs is their ability to act as strong Lewis bases, readily donating electron pairs to form coordination complexes with hard Lewis acid metal cations. Their anions can form stable, typically five-membered, chelate rings with metal ions. researchgate.net The binding affinity of these ligands is often quantified by the pM value (e.g., pFe³⁺), where a higher value indicates stronger binding affinity. nih.gov

The hydroxypyridinone family includes several isomers, such as 1-hydroxy-2-pyridinone (1,2-HOPO), 3-hydroxy-2-pyridinone (3,2-HOPO), and 3-hydroxy-4-pyridinone (3,4-HOPO). nih.gov These isomers exhibit different affinities for various cations. For instance, 3,4-HOPO generally shows a very high affinity and selectivity for Fe(III) at physiological pH. nih.govmdpi.com The ability of these molecules to bind iron is so effective that they are investigated as iron scavenging agents to combat bacterial growth (which requires iron) or to treat diseases of iron overload. nih.govull.es While the primary focus has been on iron, these ligands also form stable complexes with a range of other metal ions. nih.govresearchgate.net

The pyridinone ring is a versatile scaffold that can be readily functionalized. acs.orgresearchgate.net This allows for the synthesis of multidentate chelators (e.g., tetradentate, hexadentate) by linking multiple HOPO units to a central backbone. acs.orgkcl.ac.uk These multidentate structures can create a more uniform and stable coordination environment for a metal ion compared to multiple separate bidentate ligands. kcl.ac.uk

Host-guest interactions involving hydroxypyridinone-based structures have also been explored, particularly in the development of functional materials. For example, HOPO-based chelators have been incorporated into polymers to create resins with high affinity and capacity for binding target metals. kcl.ac.uk In these systems, the polymer acts as the host structure, while the metal ion is the guest, recognized and bound by the chelating moieties. This demonstrates a form of host-guest chemistry driven by strong coordination bonds.

Table 2: Cation Binding Characteristics of Hydroxypyridinone (HOPO) Scaffolds

HOPO Type Key Characteristics Common Cations Bound Applications of Binding Reference(s)
General HOPOs Form stable 5-membered chelate rings with metal ions. Easily synthesized and functionalized. Fe³⁺, Al³⁺, Ga³⁺, Zr⁴⁺, Th⁴⁺ Metal chelation therapy, radiopharmaceuticals, antimicrobial agents, environmental remediation. nih.govacs.orgmdpi.com
1-Hydroxy-2-pyridinone (1,2-HOPO) A cyclic hydroxamic acid. Fe³⁺ Component of multidentate iron chelators. nih.gov
3-Hydroxy-4-pyridinone (3,4-HOPO) High affinity and selectivity for Fe³⁺ at physiological pH. Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺ Iron scavenging agents, treatment of metal overload, anti-browning agents (tyrosinase inhibition via Cu²⁺ chelation). nih.govmdpi.com
Hexadentate HOPOs Tripodal or linear structures linking multiple HOPO units. Provide uniform, high-affinity metal binding sites. Fe³⁺ High-efficiency iron scavenging, functional polymers. kcl.ac.uk

Future Research Directions and Unexplored Avenues for 6 Hydroxy 1 Methylpyridin 2 One

Development of Novel Synthetic Pathways

While established methods exist for synthesizing pyridinone cores, future research will likely focus on creating more efficient, cost-effective, and environmentally benign synthetic routes. nih.gov Current methods, such as the conversion of commercial dehydroacetic acid, provide a solid foundation. nih.gov However, the development of novel pathways is a critical step toward broader application.

Future synthetic strategies could explore:

Catalytic Routes: Investigating new catalysts to improve yield and reduce reaction times and temperatures. "Greener" catalysts, such as manganese-substituted aluminophosphates, are being tested for related pyridine (B92270) syntheses to avoid the production of nitrogen oxides. wikipedia.org

One-Pot Reactions: Designing multi-component reactions that allow for the construction of the pyridinone ring and its functionalization in a single step, minimizing waste and simplifying procedures.

Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency, safety, and scalability, offering precise control over reaction parameters.

Exploration of Advanced Spectroscopic Techniques for Real-time Monitoring

Understanding and optimizing reaction kinetics is fundamental to process development. perkinelmer.com The application of advanced spectroscopic techniques for the real-time monitoring of the synthesis of 6-Hydroxy-1-methylpyridin-2-one is a significant area for future research. polito.it Traditional analytical methods often rely on offline testing after the reaction is complete. polito.it In contrast, real-time monitoring provides dynamic information about the formation of products and intermediates. perkinelmer.com

Promising techniques to be explored include:

FlowNMR Spectroscopy: This non-invasive technique can provide detailed structural information on molecules directly within a reaction stream, allowing for real-time tracking of reactant consumption and product formation under actual process conditions. rsc.org

Time-Resolved Infrared (TRIR) Spectroscopy: TRIR offers the ability to study reaction dynamics on ultrafast timescales by probing the vibrational modes of molecules, which can elucidate complex reaction mechanisms. numberanalytics.com

Hyphenated Methods: Combining separation techniques with spectroscopy, such as chromatography-IR spectroscopy, can resolve and identify components in complex reaction mixtures, offering a deeper understanding of reaction pathways and impurity profiles. numberanalytics.com

These Process Analytical Technology (PAT) tools can lead to more robust and controlled manufacturing processes. polito.it

Integration of Machine Learning and AI in Computational Predictions

The synergy between computational chemistry and artificial intelligence is revolutionizing chemical research. For this compound, integrating machine learning (ML) and AI can accelerate discovery and optimization cycles.

Key areas for integration are:

Predictive Modeling: ML algorithms can be trained on existing chemical data to predict the physicochemical properties, reactivity, and potential biological activity of novel derivatives, guiding synthetic efforts toward the most promising candidates. numberanalytics.com

Reaction Outcome Prediction: AI can analyze vast datasets of chemical reactions to predict the optimal conditions (e.g., catalyst, solvent, temperature) for synthesizing this compound and its analogs, saving significant experimental time and resources. numberanalytics.com

Computational Investigation: Tools like Molecular Electrostatic Potential (MEP) and docking simulations, enhanced by machine learning, can provide deep insights into how derivatized pyridinones interact with biological targets, aiding in rational drug design. nih.gov

Table 1: Potential Applications of AI/ML in Pyridinone Research

Research Area AI/ML Application Potential Outcome
Synthesis Optimization of reaction conditions Higher yields, reduced byproducts, faster development
Properties Prediction QSAR and property modeling Rapid screening of virtual compounds for desired traits
Drug Design Target interaction simulation Design of derivatives with high specificity and affinity

Investigation of Photophysical Properties for Optoelectronic Applications

The unique electronic structure of heterocyclic compounds often imparts interesting photophysical properties. A significant unexplored avenue for this compound is a thorough investigation of its fluorescence, phosphorescence, and other light-interacting behaviors. Pyridine derivatives are already studied for their utility in materials science. acs.org

Future research should focus on:

Luminescence Studies: Characterizing the emission and absorption spectra of the compound and its derivatives to determine their potential as fluorophores.

Quantum Yield Measurement: Quantifying the efficiency of the fluorescence process to assess its suitability for applications like organic light-emitting diodes (OLEDs) or biological imaging probes.

Structure-Property Relationships: Systematically modifying the pyridinone structure to understand how different functional groups affect its photophysical properties, enabling the tuning of these properties for specific applications.

Discoveries in this area could position this compound as a valuable scaffold for the development of new materials in the optoelectronics industry.

Rational Design of Derivatized Pyridinones for Specific Molecular Targets

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, capable of forming key interactions with biological targets. frontiersin.orgnih.gov Rational design, often aided by computational tools, allows for the targeted synthesis of derivatives with enhanced potency and selectivity. nih.govnih.gov

Future work in this area should involve:

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying the substituents on the pyridinone ring and evaluating how these changes impact activity against specific targets, such as enzymes or receptors. nih.gov Pyridinone hybrids have been designed as inhibitors of HIV-1 reverse transcriptase. researchgate.netnih.gov

Target-Specific Design: Using crystal structures of target proteins to design and synthesize this compound derivatives that fit precisely into the active site. This approach has been used to develop potent inhibitors for targets like vascular endothelial growth factor receptor-2 (VEGFR-2). researchgate.net

Bioisosteric Replacement: Employing the pyridinone core as a bioisostere for other chemical groups (like phenol (B47542) or amide) to improve the pharmacokinetic properties of known active compounds. frontiersin.org

Table 2: Examples of Rational Design Strategies for Pyridinones

Design Strategy Target Class Example Reference Desired Outcome
Scaffold Hopping HIV Reverse Transcriptase Benjahad et al., 2004 nih.gov Novel non-nucleoside reverse transcriptase inhibitors (NNRTIs)
Fragment-Based Screening Influenza PA Endonuclease Parhi et al., 2013 nih.gov Identification of novel antiviral chelating ligands
Allosteric Modulation Sickle Hemoglobin (Hb S) Abdulmalik et al., 2018 nih.gov Potent antisickling agents to prevent polymerization

Environmental Fates and Degradation Pathways (e.g., Photodegradation, Biodegradation)

As the use of any chemical compound becomes more widespread, understanding its environmental impact is crucial. For this compound, there is a significant gap in knowledge regarding its environmental persistence, degradation pathways, and potential ecotoxicity.

Future research must address:

Photodegradation Studies: Investigating the stability of the compound under simulated sunlight to determine if photochemical reactions contribute to its breakdown in the environment.

Biodegradation Screening: Assessing the susceptibility of the pyridinone ring to microbial degradation in soil and water systems to understand its persistence.

Identification of Metabolites: Characterizing the breakdown products to ensure they are not more toxic or persistent than the parent compound.

This research is essential for a complete life-cycle assessment and to ensure the sustainable application of this chemical.

Applications in Green Chemistry Technologies

The principles of green chemistry aim to reduce the environmental impact of chemical processes. This compound and its derivatives have potential applications that align with these principles.

Unexplored avenues include:

Use as Green Catalysts: Exploring the potential of the compound or its metal complexes to catalyze chemical reactions, possibly replacing more hazardous or expensive catalysts.

Development of Greener Agrochemicals: Building on findings that some pyridinone derivatives show phytotoxic selectivity, further research could lead to the development of more effective and environmentally benign herbicides. nih.gov

Renewable Feedstock Synthesis: Investigating synthetic routes that utilize feedstocks derived from renewable resources, further enhancing the green credentials of the compound.

By focusing on these applications, research can position this compound as a component of more sustainable future technologies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.